2-oxa-6-azaspiro[3.4]octane-6-carboxamide
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Overview
Description
2-Oxa-6-azaspiro[3.4]octane-6-carboxamide is a heterocyclic compound with a unique spiro structure. It is characterized by the presence of both oxygen and nitrogen atoms within its ring system, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxa-6-azaspiro[3.4]octane-6-carboxamide typically involves the annulation of cyclopentane and four-membered rings. Conventional chemical transformations are employed, often starting from readily available materials. Minimal chromatographic purification is required to obtain the final product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar routes as laboratory methods, scaled up to meet industrial demands. The process involves standard organic synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, often using hydrogenation techniques.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties .
Scientific Research Applications
2-Oxa-6-azaspiro[3.4]octane-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-oxa-6-azaspiro[3.4]octane-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, its role as an EGFR inhibitor involves binding to the receptor’s active site, thereby blocking its activity and inhibiting cell proliferation . This mechanism is crucial in the development of anti-cancer therapies.
Comparison with Similar Compounds
- 2-Oxa-6-azaspiro[3.4]octane
- 2-Oxa-6-azaspiro[3.4]octan-5-one
Comparison: Compared to its analogs, 2-oxa-6-azaspiro[3.4]octane-6-carboxamide exhibits unique properties due to the presence of the carboxamide group. This functional group enhances its solubility and reactivity, making it more versatile in various chemical reactions and applications .
Properties
CAS No. |
2408970-62-5 |
---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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